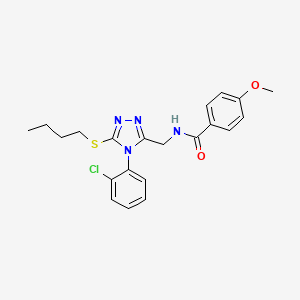

N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel chemical compound with potential applications in various scientific research fields. Its unique structure, combining elements of triazole, benzamide, and other functional groups, makes it a subject of interest in medicinal chemistry, biology, and industrial chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. Here is a general outline:

Formation of the Triazole Ring: : The initial step often includes the formation of the triazole ring. This can be achieved through cyclization reactions involving suitable precursors under controlled temperature and pH conditions.

Substitution with Butylthio and Chlorophenyl Groups: : Once the triazole core is formed, the butylthio and 2-chlorophenyl groups are introduced via nucleophilic substitution reactions, often facilitated by the presence of a base.

Attachment of the Benzamide Group: : The final step involves the coupling of the triazole derivative with 4-methoxybenzamide, typically using coupling reagents like carbodiimides in an appropriate solvent.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Methods such as flow chemistry could be employed for continuous synthesis, improving yield and efficiency.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the butylthio group is oxidized to sulfoxides or sulfones.

Reduction: : Reduction reactions might target the triazole ring or the benzamide group under specific conditions.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products Formed: Oxidation leads to sulfoxides or sulfones; reduction can yield amines or simpler aromatic compounds; substitution reactions result in various derivatives depending on the specific substituents introduced.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). These compounds work by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Key Findings:

- Mechanism of Action : The increase in A3G levels leads to enhanced antiviral activity against HBV and other viruses.

- Synthesis and Evaluation : Compounds similar to this compound have been synthesized and tested for their efficacy in vitro and in vivo .

Anti-inflammatory Properties

The 1,2,4-triazole scaffold is recognized for its potential as a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a critical role in leukotriene biosynthesis. Compounds derived from this scaffold exhibit significant anti-inflammatory effects by modulating leukotriene production .

Key Findings:

- Selectivity : Certain derivatives demonstrate selective inhibition of leukotriene B4 formation without affecting other pathways.

- Potential Applications : These findings suggest that this compound could be explored further as an anti-inflammatory agent.

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. The pharmacokinetic parameters of similar benzamide derivatives have been evaluated using animal models. Such studies are crucial for assessing the safety and efficacy of these compounds before clinical trials .

Key Findings:

- Toxicity Assessment : Acute toxicity studies in mice and rats provide insights into the safety profile of these compounds.

- In Vivo Efficacy : The use of animal models helps establish the therapeutic potential against viral infections like HBV.

Case Studies

Several studies have documented the synthesis and application of triazole derivatives:

Mécanisme D'action

The compound's mechanism of action generally involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary based on the application but usually involves binding to active sites or altering the conformation of target molecules, leading to modulation of biological pathways.

Similar Compounds

N-((5-(ethylthio)-4-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((5-(methylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Uniqueness: What sets N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide apart is its specific functional group arrangement, providing unique reactivity and binding characteristics that may not be present in closely related compounds.

Got any other complex questions or fascinating topics you're curious about? Let's dive in!

Activité Biologique

The compound N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide represents a novel addition to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : 1,2,4-triazole

- Substituents :

- Butylthio group at position 5

- Chlorophenyl group at position 4

- Methoxybenzamide moiety

This unique combination of functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds within the triazole class exhibit significant antitumor properties. For instance, derivatives similar to the compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of several triazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358) and normal fibroblast cells (MRC-5). The results showed:

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | High activity |

| Compound B | HCC827 | 20.46 ± 8.63 | Moderate activity |

| Compound C | MRC-5 | >50 | Non-selective |

These findings suggest that while some derivatives exhibit potent antitumor effects, they may also affect normal cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been investigated. The compound's structural features may contribute to its ability to inhibit bacterial growth.

Testing Parameters

Antimicrobial efficacy was evaluated using standard broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

The biological activity of This compound is likely mediated through its interaction with specific biological targets:

- FLAP Inhibition : The compound may act as an inhibitor of 5-Lipoxygenase-activating protein (FLAP), which is crucial in leukotriene biosynthesis. Inhibition of FLAP can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and other inflammatory diseases .

- DNA Interaction : Similar triazole compounds have shown the ability to bind to DNA, particularly in the minor groove, which can interfere with replication and transcription processes in cancer cells .

Pharmacokinetic Profile

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is essential for assessing the therapeutic viability of any new drug candidate.

Preliminary ADME Studies

Initial assessments indicate that compounds with similar structures exhibit:

Propriétés

IUPAC Name |

N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTFIFJCVWYCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.